molecular formula C8H10O B066059 5-Methylidenehept-6-yn-2-one CAS No. 176541-67-6

5-Methylidenehept-6-yn-2-one

Cat. No.: B066059
CAS No.: 176541-67-6
M. Wt: 122.16 g/mol
InChI Key: MCQSOSZHPCLBFN-UHFFFAOYSA-N
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Description

5-Ethynyl-5-hexen-2-one is an organic compound characterized by the presence of both an alkyne and an alkene functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-5-hexen-2-one can be achieved through various methods. One common approach involves the reaction of 5-hexen-2-one with acetylene in the presence of a suitable catalyst. This reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-Ethynyl-5-hexen-2-one may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of catalyst and reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-5-hexen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or alkene groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alkanes and alcohols.

    Substitution: Halogenated compounds and organometallic derivatives.

Scientific Research Applications

5-Ethynyl-5-hexen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Ethynyl-5-hexen-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne and alkene groups, which can undergo addition reactions with nucleophiles and electrophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

    5-Hexen-2-one: Similar structure but lacks the ethynyl group.

    5-Methyl-5-hexen-2-one: Contains a methyl group instead of an ethynyl group.

    1-Hexen-5-one: Similar structure but with different positioning of the functional groups.

Uniqueness

5-Ethynyl-5-hexen-2-one is unique due to the presence of both an alkyne and an alkene group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for various synthetic applications and research studies.

Properties

CAS No.

176541-67-6

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

5-methylidenehept-6-yn-2-one

InChI

InChI=1S/C8H10O/c1-4-7(2)5-6-8(3)9/h1H,2,5-6H2,3H3

InChI Key

MCQSOSZHPCLBFN-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=C)C#C

Canonical SMILES

CC(=O)CCC(=C)C#C

Synonyms

6-Heptyn-2-one, 5-methylene- (9CI)

Origin of Product

United States

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